tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid
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Overview
Description
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid: is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidinyl group, and a piperidine ring. The presence of oxalic acid further enhances its chemical properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate with oxalic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
- tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid is unique due to its combination of the azetidinyl and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C28H50N4O8 |
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Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11;3-1(4)2(5)6/h2*10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
VKYZBZZAQLERBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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